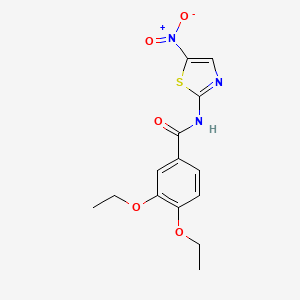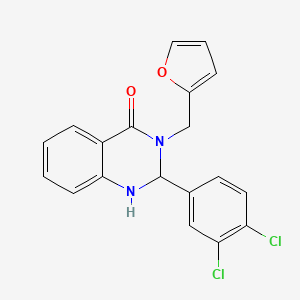![molecular formula C27H17NO B4987435 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one, also known as BIQ, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is not fully understood, but it is believed to act by binding to specific receptors or enzymes in cells. In cancer cells, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. In neurobiology, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and physiological effects:
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to induce apoptosis and inhibit cell proliferation, leading to cell death. In neurobiology, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to enhance synaptic plasticity and improve memory. In OLEDs, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to have high fluorescence efficiency, leading to brighter and more efficient displays.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is its high purity and stability, which allows for consistent and reproducible results in lab experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one. In cancer research, further studies could focus on optimizing the dosage and delivery of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one to improve its efficacy and reduce side effects. In neurobiology, further studies could investigate the specific mechanisms by which 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one enhances synaptic plasticity and memory. In organic electronics, further studies could focus on optimizing the properties of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one as a material for OLEDs, such as its fluorescence efficiency and stability.
In conclusion, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been shown to have potential applications in cancer research, neurobiology, and organic electronics. While its mechanism of action is not fully understood, further research could lead to new insights and applications for this promising compound.
Synthesemethoden
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can be synthesized using a multi-step process that involves the condensation of 2-methylbenzaldehyde and 2-naphthoic acid followed by cyclization and oxidation. The final product is then purified using column chromatography. This method has been optimized to achieve high yields and purity of 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one.
Wissenschaftliche Forschungsanwendungen
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to have potential applications in various fields of scientific research, including cancer research, neurobiology, and organic electronics. In cancer research, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been shown to enhance synaptic plasticity and improve memory in animal models. In organic electronics, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has been used as a material for organic light-emitting diodes (OLEDs) due to its high fluorescence efficiency.
Eigenschaften
IUPAC Name |
11-(2-methylphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO/c1-16-8-2-4-10-18(16)26-25-24(20-12-6-7-13-21(20)27(25)29)23-19-11-5-3-9-17(19)14-15-22(23)28-26/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGKWWIZNCHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Methylphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)

![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)



![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)